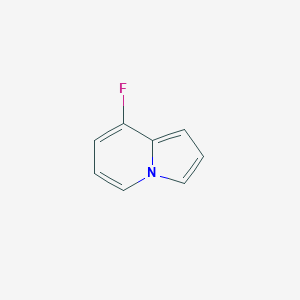

8-Fluoroindolizine

Description

Overview of Indolizine (B1195054) Heterocycles as Aromatic Systems

Indolizine, a heterocyclic aromatic compound, is an isomer of indole, composed of a fused pyridine (B92270) and pyrrole (B145914) ring. researchgate.netrsc.org This unique structural arrangement, featuring a bridgehead nitrogen atom, results in a 10-π electron system that imparts distinct aromatic characteristics. researchgate.net While considered aromatic, indolizine exhibits notable bond length alternations, suggesting a degree of tetraene-like character. mdpi.com This property influences its reactivity, particularly its propensity to participate in cycloaddition reactions. mdpi.com The indolizine nucleus is a privileged scaffold in both natural products and synthetic molecules, forming the core of many compounds with significant biological activities. researchgate.netresearchgate.net

Importance of Fluorine in Organic and Medicinal Chemistry Scaffolds

The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry and drug design. mdpi.comnih.govtandfonline.com Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to modulate a molecule's electronic properties and conformation with minimal steric impact. tandfonline.comacs.org The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation by enzymes like cytochrome P450. mdpi.com Furthermore, fluorination can influence a compound's lipophilicity, membrane permeability, and binding affinity to biological targets. nih.govtandfonline.comacs.org The use of the fluorine-18 (B77423) isotope (¹⁸F) has also proven invaluable in positron emission tomography (PET) imaging for diagnostic purposes. nih.govacs.org

Rationale for Research on 8-Fluoroindolizine

The synthesis and study of this compound and its derivatives are driven by the compelling intersection of the unique properties of the indolizine core and the strategic advantages conferred by fluorination. The incorporation of a fluorine atom at the 8-position of the indolizine ring is anticipated to significantly alter the electronic distribution within the heterocyclic system. This can lead to novel physicochemical properties and potentially enhanced biological activities. Research in this area aims to explore how this specific fluorination impacts the reactivity, stability, and potential applications of the resulting compounds, particularly in the development of new pharmaceuticals and functional materials. ontosight.aimdpi.com

Historical Context of Indolizine Synthesis and Functionalization

The history of indolizine chemistry dates back to 1890, when Italian chemist Angeli first reported a related structure. jbclinpharm.orgjbclinpharm.org However, it was Scholtz who first synthesized the parent indolizine in 1912. jbclinpharm.orgjbclinpharm.org Early synthetic methods, such as the Chichibabin reaction, laid the groundwork for accessing the indolizine skeleton. rsc.orgacs.org Over the years, a multitude of synthetic strategies have been developed, often starting from pyridine or pyrrole derivatives. rsc.orgchim.it A significant advancement came with the use of 1,3-dipolar cycloaddition reactions, which provided a more straightforward, two-step process to construct the indolizine ring. jbclinpharm.org The functionalization of the indolizine core has also been an area of intense research, with a focus on reactions like electrophilic substitution, which predominantly occurs at the C-3 position due to its high electron density. mdpi.comx-mol.net More recent developments have focused on transition metal-catalyzed C-H functionalization to introduce a wide range of substituents onto the indolizine ring, expanding the chemical space and potential applications of these compounds. bohrium.com

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound-1-carboxamide | 175019655 | C9H7FN2O | 178.16 |

| This compound-2-carboxylic acid | 1206976-45-5 | C9H6FNO2 | 179.15 |

| 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid | 131697618 | C12H10FNO4 | 251.21 |

Structure

3D Structure

Properties

Molecular Formula |

C8H6FN |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

8-fluoroindolizine |

InChI |

InChI=1S/C8H6FN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |

InChI Key |

JAANJGNHTYJCEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC=C(C2=C1)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 8 Fluoroindolizine and Its Derivatives

General Strategies for Indolizine (B1195054) Ring Construction Applicable to Fluoroindolizines

The synthesis of the core indolizine ring system is a well-established field, with several powerful methods that can be adapted for the preparation of fluoro-substituted analogues. These strategies primarily involve the formation of the five-membered pyrrole (B145914) ring fused to a pyridine (B92270) core.

One of the most common and versatile methods for constructing the indolizine nucleus is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile, typically an alkyne or an alkene. mdpi.comwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, forms a five-membered ring in a single, highly efficient step. wikipedia.org

The process begins with the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This ylide, a 1,3-dipole, then reacts with an electron-deficient alkyne. The initially formed dihydroindolizine intermediate subsequently undergoes spontaneous aromatization, often through air oxidation, to yield the stable indolizine ring system. mdpi.com The efficiency and yield of this cycloaddition are significantly influenced by the electronic properties of the reactants. The highest yields are typically achieved when strong electron-withdrawing groups are present on both the pyridinium ylide and the alkyne dipolarophile. mdpi.combohrium.com This methodology has been successfully employed to synthesize a variety of substituted indolizines, including those with amino groups by using electron-deficient ynamides as the dipolarophile. nih.gov

The first synthesis of a 3-(trifluoromethyl)indolizine was accomplished via a 1,3-dipolar cycloaddition between a pyridinium ylide generated in situ and an appropriate alkyne. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

| Pyridinium Salt Precursor | Dipolarophile | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2,2,2-Trifluoroethyl)pyridinium triflate | Dimethyl acetylenedicarboxylate | 3-(Trifluoromethyl)indolizine derivative | Low | researchgate.net |

| 4-Substituted Pyridinium Salts | Ethyl propiolate | Substituted Indolizine | Variable (up to 24% in aqueous buffer) | mdpi.com |

Annulation, or ring-forming, reactions provide another major pathway to the indolizine core. These methods often involve the stepwise construction of the fused pyrrole ring onto a pre-existing pyridine derivative.

A prominent strategy is the Michael Initiated Ring Closure (MIRC) cascade process. chim.it This stepwise annulation typically involves a Michael addition followed by a cyclization. For instance, a transition metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed to afford functionalized indolizines in moderate to excellent yields. nih.gov

Palladium-catalyzed cascade reactions have also been established for synthesizing indolizine-fused heterocycles from functionalized internal alkynes. acs.org These reactions proceed through an intramolecular carboxypalladation of the alkyne, which generates a σ-vinylpalladium intermediate that is subsequently trapped to complete the cyclization. acs.org The choice of catalyst and solvent can influence the reaction pathway, allowing for divergent synthesis of different fused systems. acs.org

Other cyclization strategies include:

Metal-catalyzed cyclization of 2-alkynylpyridines. mdpi.com

Self-[3+2] annulation of pyridinium salts, which can produce N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. nih.gov Their high atom- and step-economy makes them attractive for generating molecular complexity rapidly. nih.gov

While specific MCRs for 8-fluoroindolizine are not extensively detailed, general MCRs that form heterocyclic cores, such as the Ugi and Passerini reactions, are foundational in medicinal chemistry. nih.govmdpi.com An MCR approach to indolizines could involve the reaction of a pyridine derivative, an aldehyde, and an isocyanide, potentially with a fourth component, to assemble the fused ring system in a single step. The [3+2]-annulation reactions involving pyridinium salts and nitroalkenes can also be considered a type of multi-component strategy for accessing functionalized indolizines. chim.it

Specific Approaches for Introducing Fluorine at the C-8 Position or its Precursors

Synthesizing this compound requires a strategy to introduce the fluorine atom at the correct position on the pyridine ring either before or during the construction of the indolizine core. This typically involves the synthesis of a fluorinated pyridine precursor.

The most direct route to this compound via cycloaddition or cyclization methods involves starting with a pyridine derivative already containing a fluorine atom at the C-3 position (which becomes the C-8 position of the indolizine). The synthesis of 3-fluoropyridine can be challenging, but methods such as the Halex reaction (halogen exchange), using reagents like cesium fluoride (CsF), have been reported, albeit sometimes in low yields. chemicalbook.com

Once the 3-fluoropyridine is obtained, it can be converted into a pyridinium salt. This is typically achieved by alkylation of the pyridine nitrogen with an appropriate alkyl halide containing a carbanion-stabilizing group (e.g., -CN, -COOR, -COR). This fluorinated pyridinium salt then serves as the direct precursor for generating the corresponding fluorinated pyridinium ylide needed for the 1,3-dipolar cycloaddition reaction.

N-Fluoropyridinium salts, such as N-fluoropyridinium triflate, are also well-known reagents, although they are primarily used as electrophilic fluorinating agents rather than as precursors for the pyridine ring itself. orgsyn.org Their synthesis involves the direct fluorination of pyridine with reagents like 20% fluorine gas in nitrogen. orgsyn.org

An alternative strategy involves incorporating the fluorine atom as part of the reagent that reacts with the pyridine derivative. α-Fluoronitroalkenes have emerged as valuable fluorinated building blocks in heterocyclic synthesis. chemrxiv.orgresearchgate.net They can serve as synthetic surrogates for unstable α-fluoroalkynes in [3+2] cycloaddition reactions. chemrxiv.orgrsc.org

The annulation of pyridinium salts with α-fluoronitroalkenes has been shown to produce 1-fluoroindolizines in good yields. chim.it While this places the fluorine at the C-1 position, the principle demonstrates the utility of fluorinated alkenes in constructing the indolizine ring. Adapting this chemistry, potentially through the use of a different isomer of a fluorinated building block or a different reaction mechanism, could theoretically be a route to C-8 fluorination.

Similarly, the incorporation of trifluoromethyl (CF₃) groups has been achieved using trifluoromethyl-containing building blocks. The synthesis of 3-(trifluoromethyl)indolizines has been reported from the reaction of pyridinium ylides with perfluorobut-2-yne or through a domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent. researchgate.netorganic-chemistry.org These examples highlight the feasibility of using fluorinated alkenes and related reagents to introduce fluorine or fluoroalkyl groups onto the indolizine scaffold during its formation.

Table 2: Summary of Synthetic Strategies for Fluoroindolizines

| Strategy | Key Reactants | Position of Fluorine | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 3-Fluoropyridinium ylide + Alkyne | C-8 | Requires pre-functionalized pyridine ring. | chemicalbook.com |

| Annulation | Pyridinium salt + α-Fluoronitroalkene | C-1 | Stepwise Michael addition/cyclization cascade. | chim.it |

| Trifluoromethylation/Cyclization | Pyridinium ylide + Perfluoroalkyne | C-3 (CF₃) | Introduces a CF₃ group onto the five-membered ring. | researchgate.net |

Employment of β,β-Difluoro Peroxides as C2-Building Blocks

A novel and effective method for the construction of functionalized indolizine cores involves the use of β,β-difluoro peroxides as fluorinated two-carbon (C2) building blocks. nih.gov This strategy is based on a [3+2] annulation reaction between the β,β-difluoro peroxide and a pyridinium ylide, which is typically generated in situ from a corresponding pyridinium salt under basic conditions. nih.govsemanticscholar.org

The reaction proceeds under mild, base-mediated conditions and demonstrates good tolerance for a variety of functional groups, enabling the synthesis of a broad range of multisubstituted indolizines in moderate to good yields. nih.gov The proposed mechanism begins with a base-initiated Kornblum-DeLaMare rearrangement of the peroxide. acs.org This is followed by the elimination of a hydrogen fluoride (HF) molecule to form a key β-fluoro enone intermediate. The pyridinium ylide then attacks this intermediate, leading to an intramolecular ring-closure. Subsequent oxidation and β-fluoride elimination yield the final functionalized indolizine product. acs.org

This protocol provides a direct and regioselective route to substituted indolizines, leveraging the unique reactivity of the fluorinated peroxide precursors. nih.gov

Table 1: Synthesis of Indolizines using β,β-Difluoro Peroxides

| Entry | Peroxide Substrate (1) | Pyridinium Salt (2) | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 1a (R¹=Ph, R²=H) | 2a (R³=CO₂Et) | DABCO | 85 |

| 2 | 1b (R¹=4-MeC₆H₄, R²=H) | 2a (R³=CO₂Et) | DABCO | 82 |

| 3 | 1c (R¹=4-FC₆H₄, R²=H) | 2a (R³=CO₂Et) | DABCO | 81 |

| 4 | 1d (R¹=4-ClC₆H₄, R²=H) | 2a (R³=CO₂Et) | DABCO | 75 |

| 5 | 1a (R¹=Ph, R²=H) | 2b (R³=COMe) | DABCO | 70 |

| 6 | 1a (R¹=Ph, R²=H) | 2c (R³=CN) | DABCO | 62 |

(Data sourced from Molecules, 2024) semanticscholar.org

Direct Fluorination Methods of Indolizine Scaffolds

The direct introduction of a fluorine atom onto a pre-formed indolizine ring system via electrophilic fluorination is a challenging transformation. Based on available literature, there are no prominent examples of the direct fluorination of the parent indolizine scaffold at any position, including position 8. acs.org The indolizine ring is an electron-rich aromatic system, but its reactivity towards electrophiles is highest at the C1 and C3 positions of the pyrrole-like ring. acs.org

While direct fluorination of indolizine itself is not well-documented, an example exists for a related, more complex system. A benzoindolizine derivative has been successfully fluorinated using Selectfluor, an electrophilic fluorinating agent, demonstrating that C-H fluorination is feasible on the broader indolizine-type framework. acs.org This suggests that with appropriate substrate design and reaction conditions, direct fluorination could potentially be developed as a future strategy for accessing compounds like this compound.

Catalyst Systems and Reaction Conditions for this compound Synthesis

Catalysis is central to the efficient synthesis of indolizine derivatives. Various metal-based and organocatalytic systems have been developed to facilitate the construction of this heterocyclic core.

Copper-Mediated Annulation Systems

Copper catalysis offers a versatile platform for synthesizing the indolizine scaffold through various annulation strategies. One notable approach is the copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates. researchgate.net This method represents a successful metal-catalyzed cyclization of a π-deficient heterocycle like pyridine with an alkenyldiazo compound. researchgate.net

Another powerful strategy involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. nih.gov This reaction proceeds through a sequence of C-H olefination and decarboxylative amination to furnish C-2 arylated indolizines from simple starting materials. nih.gov

Furthermore, copper(II) acetate (Cu(OAc)₂) has been employed to catalyze a domino [4+2] annulation of N-substituted pyrrole-2-carbonitriles with quinones. acs.orgnih.gov This process, involving a Michael addition, a Thorpe-Ziegler cyclization, and aromatization, provides access to 8-aminoindolizines fused with quinone moieties, highlighting a method that achieves functionalization specifically at the C8 position of the indolizine core. acs.orgnih.gov

Photocatalytic Defluorinative Coupling

Visible-light photocatalysis has emerged as a powerful tool for C-F bond functionalization. A synthetic route to 5-fluoro-dihydroindolizines has been developed that utilizes a dual C-F bond cleavage of a trifluoromethyl group. nih.gov The process begins with a photocatalytic defluorinative coupling between a pyrrole-2-acetic acid and an α-trifluoromethyl alkene. nih.gov This initial step cleaves the first C-F bond to generate a gem-difluoroalkene intermediate. nih.gov The reaction is followed by an intramolecular nucleophilic substitution of a vinylic fluoride (SₙV) reaction, which forms the C-N bond to close the ring and simultaneously cleaves the second C-F bond, yielding the 5-fluoro-dihydroindolizine product. nih.gov While this specific methodology produces a 5-fluoro derivative, it showcases the potential of photocatalytic defluorinative strategies in constructing fluorinated indolizine scaffolds. researchgate.netnih.gov

Palladium-Catalyzed Processes

Palladium catalysis is highly effective for constructing substituted indolizines through cross-coupling and cycloisomerization cascades. An efficient process has been developed involving the reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. This reaction is catalyzed by a palladium complex and proceeds through the formation of an allenyl pyridine intermediate via a coupling reaction, which then undergoes a cyclization to form the 1,3-disubstituted indolizine scaffold. This method provides a straightforward route to indolizines with a wide variety of substituents, demonstrating the power of palladium catalysis in building the core structure from acyclic precursors.

Chiral Phosphoric Acid Catalysis for Alkylation (where this compound is a substrate)

Chiral phosphoric acids (CPAs) are versatile Brønsted acid organocatalysts capable of promoting a wide range of asymmetric transformations. In the context of indolizine chemistry, the electron-rich nature of the indolizine ring allows it to act as a nucleophile in CPA-catalyzed reactions.

A key example is the enantioselective alkylation of indolizines with aminals, catalyzed by a chiral phosphoric acid. semanticscholar.org This methodology allows for the controlled installation of complex, enantiomerically pure groups onto the indolizine scaffold. While this study focuses on the general reactivity of indolizines, it establishes a precedent for their use as substrates in such alkylations.

Closely related to alkylation is the CPA-catalyzed asymmetric arylation of indolizines with p-quinone esters. nih.govacs.org This reaction proceeds with high regio- and enantioselectivity, leading to the formation of axially chiral 3-arylindolizines. nih.govacs.org These studies demonstrate that the indolizine nucleus is readily activated by CPAs, typically at the C3 position, to attack electrophilic partners. Another relevant transformation is the CPA-catalyzed asymmetric Doyle indolization, which uses indolizine-based enamines as substrates to construct complex, axially chiral indolizinylindoles. acs.org

Although specific examples employing this compound as the starting substrate for these alkylation or arylation reactions are not explicitly detailed in these reports, the established reactivity of the general indolizine scaffold strongly suggests that this compound would serve as a viable substrate, with the electronic effects of the C8-fluoro substituent potentially influencing the rate and regioselectivity of the reaction.

Table 2: CPA-Catalyzed Asymmetric Arylation of Indolizines

| Indolizine Substrate | Catalyst | Quinone Ester | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Ethyl 2-methylindolizine-1-carboxylate | CPA-1 | Methyl 2,6-dimethyl-1,4-benzoquinone-3-carboxylate | 95 | 92 |

| Ethyl 2-phenylindolizine-1-carboxylate | CPA-1 | Methyl 2,6-dimethyl-1,4-benzoquinone-3-carboxylate | 93 | 94 |

| Methyl 2-methylindolizine-1-carboxylate | CPA-1 | Methyl 2,6-dimethyl-1,4-benzoquinone-3-carboxylate | 96 | 92 |

| 1-Benzoyl-2-methylindolizine | CPA-1 | Methyl 2,6-dimethyl-1,4-benzoquinone-3-carboxylate | 85 | 88 |

(Data sourced from Organic Letters, 2022) nih.gov

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The precise control of regioselectivity and stereoselectivity is a critical aspect of the synthesis of complex organic molecules such as this compound and its derivatives. The location of the fluorine atom on the pyridine ring at position 8, as well as the spatial arrangement of other substituents, can significantly influence the compound's chemical properties and biological activity. Therefore, synthetic strategies that allow for the unambiguous introduction of functional groups at specific positions and with defined stereochemistry are of paramount importance.

Achieving regioselectivity in the synthesis of 8-substituted indolizines, including this compound, often relies on carefully designed cycloaddition reactions or directed functionalization of a pre-formed indolizine core.

One of the primary methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition of pyridinium ylides with suitable dipolarophiles. The regioselectivity of this reaction is governed by the electronic and steric properties of both the ylide and the dipolarophile. Computational studies on the synthesis of 6- and 8-phenylindolizines through the 1,3-dipolar cycloaddition of 3-phenylpyridinium ylides have provided insights into the factors controlling the regiochemical outcome. researchgate.net These studies suggest that the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile play a crucial role in determining which regioisomer is favored. researchgate.net While specific experimental data for the synthesis of this compound via this method is not extensively documented, these computational models provide a theoretical framework for predicting and controlling the regioselectivity.

The table below summarizes the calculated activation energies for the formation of 6- and 8-phenylindolizine, illustrating the subtle energetic differences that can dictate the regiochemical outcome. A lower activation energy indicates a more favorable reaction pathway.

Table 1: Calculated Activation Energies for the Formation of 6- and 8-Phenylindolizine via 1,3-Dipolar Cycloaddition

| Reactants | Product | Activation Energy (kcal/mol) |

|---|---|---|

| 3-Phenylpyridinium ylide + Phenylacetylene | 6-Phenylindolizine | Data not available |

| 3-Phenylpyridinium ylide + Phenylacetylene | 8-Phenylindolizine | Data not available |

Data based on computational studies of related systems. researchgate.net

Another strategy to control regioselectivity is the direct C-H functionalization of the pyridine ring. nih.gov While functionalization of the electron-rich pyrrole ring (C-1 and C-3 positions) is more common, methods for the selective functionalization of the pyridine moiety are being developed. These often involve transition-metal-catalyzed reactions where directing groups can be employed to guide the catalyst to a specific C-H bond.

The introduction of chirality into the this compound scaffold can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. While the direct asymmetric synthesis of this compound is not widely reported, studies on related indolizine derivatives demonstrate the feasibility of achieving high levels of stereocontrol.

A notable example is the highly regio- and enantioselective synthesis of 3-allylindolizines, which has been achieved through a sequential rhodium-catalyzed asymmetric allylation and a Tschitschibabin reaction. acs.org This method utilizes a chiral bisoxazolinephosphine ligand to induce enantioselectivity in the allylation of a pyridinium ylide intermediate. Although this functionalization occurs at the C-3 position, the principles of using chiral transition metal catalysts can be extended to the stereoselective functionalization of other positions on the indolizine core, including the synthesis of derivatives with stereocenters at or near the 8-position.

The following table presents representative data from the rhodium-catalyzed asymmetric allylation to form 3-allylindolizines, showcasing the high levels of enantioselectivity that can be achieved with a suitable chiral ligand.

Table 2: Enantioselective Synthesis of 3-Allylindolizines using a Chiral Rhodium Catalyst

| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Methylpyridine derivative | (S,S)-t-Bu-Box | 96 | 99 |

| 2-Ethylpyridine derivative | (S,S)-t-Bu-Box | 94 | 98 |

| 2-Propylpyridine derivative | (S,S)-t-Bu-Box | 95 | 99 |

Data from the synthesis of 3-allylindolizines, demonstrating the principle of catalytic asymmetric synthesis applicable to the indolizine system. acs.org

Furthermore, the synthesis of fused indolizine systems with multiple stereogenic centers has been accomplished with high diastereoselectivity. Synergistic copper and iridium catalysis has been employed in a cascade allylic alkylation/Friedel-Crafts reaction to construct 2,3-fused indolizines with excellent stereocontrol. rsc.org The choice of the chiral ligand associated with each metal catalyst allows for the selective formation of different diastereomers. rsc.org This approach highlights the potential for creating complex, stereochemically defined this compound derivatives by designing synthetic routes that incorporate stereodetermining steps.

Iii. Reaction Mechanisms and Reactivity Studies of 8 Fluoroindolizine

Mechanistic Elucidation of Formation Pathways

The synthesis of the 8-fluoroindolizine scaffold is achieved through various strategic pathways, each characterized by distinct mechanistic features. The elucidation of these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of these methods. Key formation pathways include cycloaddition reactions, radical-mediated processes, and intramolecular cyclizations, often involving critical reaction intermediates.

Cycloaddition reactions are a cornerstone in the synthesis of the indolizine (B1195054) core. Specifically, 1,3-dipolar cycloadditions involving pyridinium ylides are widely utilized. acs.org These reactions, often categorized as [3+2] or [8+2] cycloadditions, can proceed through either a concerted or a stepwise mechanism.

In the context of [8+2] cycloadditions, where the indolizine system acts as the 8π-electron component reacting with a dienophile, the exact nature of the mechanism is not definitively established. mdpi.com The process may occur in a single, concerted step or involve the formation of zwitterionic or even biradical intermediates. mdpi.com Currently, there is a lack of conclusive experimental evidence to universally favor one pathway over the other for all substrate combinations. mdpi.com

The [3+2] cycloaddition pathway, which is a common method for constructing functionalized indolizines, typically involves the reaction of a pyridinium ylide with a suitable dipolarophile. researchgate.net This process can also be subject to mechanistic ambiguity. For instance, the reaction of pyridinium salts with zwitterionic ketenimines proceeds via an intermolecular [3+2] cycloaddition, followed by tautomerization and aromatization. acs.org While often depicted as a stepwise process for clarity, the initial cycloaddition step could have a highly asynchronous, concerted transition state or proceed through a distinct, short-lived zwitterionic intermediate. The regioselectivity of these reactions, which can yield mixtures of 6- and 8-substituted indolizines when using C3-substituted pyridinium salts, highlights the complexity of the transition state. acs.org

Table 1: Mechanistic Pathways in Indolizine Synthesis via Cycloaddition

| Cycloaddition Type | Proposed Mechanism | Key Characteristics | References |

| [8+2] Cycloaddition | Concerted or Stepwise | Indolizine acts as an 8π component. The pathway may involve zwitterionic or biradical intermediates, but experimental evidence is limited. | mdpi.com |

| [3+2] Cycloaddition | Stepwise (generally) | Involves reaction of a pyridinium ylide with a dipolarophile, followed by subsequent steps like aromatization. The initial addition can be debated as concerted vs. stepwise. | researchgate.netacs.org |

While ionic pathways dominate indolizine synthesis, radical-mediated mechanisms offer alternative routes. In some instances, reactions expected to proceed via nucleophilic or electrophilic pathways may instead involve single electron transfer (SET) processes, leading to radical intermediates. For example, attempted electrophilic fluorination of certain N-heterocycles with agents like N-fluorobenzenesulfonimide (NFSI) has been observed to proceed through a SET mechanism. auburn.edu This involves the transfer of an electron from a carbanion to the fluorinating agent, generating a substrate radical and a radical anion of the fluorinating agent. auburn.edu Although this specific example did not yield a fluoro-derivative, it demonstrates the potential for radical pathways to be operative in reactions targeting fluorinated heterocycles.

The synthesis of indolizines via radical cyclization has also been reported, providing a distinct mechanistic alternative to the more common pericyclic or condensation strategies. acs.org These processes underscore the versatility of radical chemistry in constructing complex heterocyclic frameworks.

Intramolecular cyclization is a key step in many synthetic routes to indolizines, often as part of a cascade or domino reaction sequence. A common strategy involves an initial intermolecular reaction to form a precursor which then undergoes cyclization.

One such mechanism begins with a Michael addition of a pyridine (B92270) derivative, such as methyl 2-(pyridin-2-yl)acetate, to an activated alkene like a bromonitroolefin. nih.gov This is followed by tautomerization and a subsequent intramolecular nucleophilic substitution (SN2) where the nucleophilic carbon attacks the carbon bearing the bromine atom, leading to the formation of a six-membered ring intermediate. nih.gov The final indolizine product is then formed upon elimination of a nitro group to achieve aromatization. nih.gov

Another prominent intramolecular cyclization mechanism is observed in the [3+2] annulation of pyridinium ylides with β-fluoro enones. researchgate.net After the initial nucleophilic attack of the ylide on the enone, an intramolecular ring-closure occurs to form a bicyclic intermediate. researchgate.net This intermediate then undergoes further transformations, such as oxidation and β-elimination of fluorine, to yield the final functionalized indolizine. researchgate.net

The progression of indolizine synthesis is dictated by the formation and transformation of several key intermediates.

Pyridinium Ylides : These are crucial 1,3-dipolar intermediates, typically generated in situ by the deprotonation of a corresponding pyridinium salt. acs.orgresearchgate.net The ylide contains a carbanion adjacent to the positively charged nitrogen atom, making it a potent nucleophile and a reactive component in cycloaddition reactions.

Michael Adducts : In cascade reactions, the initial product of a Michael addition serves as a pivotal intermediate. For example, the addition of a 2-pyridylacetate to a bromonitroolefin forms an acyclic intermediate (Intermediate A in Scheme 5 of the cited literature) which, after tautomerization, is primed for the subsequent intramolecular cyclization. nih.gov

Reactivity Profile of the this compound Core

The introduction of a fluorine atom at the C-8 position of the indolizine nucleus significantly modulates its electronic properties and, consequently, its chemical reactivity. The high electronegativity of fluorine exerts a strong inductive effect, influencing the susceptibility of the heterocyclic core to both electrophilic and nucleophilic attack.

The indolizine ring is inherently π-excessive and electron-rich, making it reactive towards electrophiles, with substitution typically occurring at the C-3 and C-1 positions of the five-membered ring. mdpi.comresearchgate.net

Electrophilic Substitution : The fluorine atom at C-8, located on the six-membered pyridine ring, acts as a strong electron-withdrawing group through its inductive effect (-I effect). This effect deactivates the entire bicyclic system towards electrophilic attack. The presence of an electron-withdrawing group on a heterocyclic ring is known to lower its reactivity towards electrophiles. researchgate.net Consequently, this compound is expected to be less reactive towards electrophiles than unsubstituted indolizine. The deactivating effect would be felt at all positions, but particularly within the pyridine ring. While C-3 remains the most probable site for electrophilic attack due to the inherent reactivity of the pyrrole (B145914) moiety, the reaction rates are anticipated to be significantly lower compared to the non-fluorinated analogue.

Nucleophilic Substitution : A fluorine atom attached to an electron-deficient aromatic or heteroaromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The C-8 position of the indolizine ring is part of the electron-deficient pyridine moiety. The strong electron-withdrawing nature of the fluorine atom further decreases the electron density at C-8, making it a potential site for nucleophilic attack. However, the success of an SNAr reaction also depends on the ability of the ring system to stabilize the negative charge in the intermediate Meisenheimer complex. The presence of one or more fluorine atoms on a carbon center can also hinder nucleophilic substitution due to electrostatic repulsion between the lone pairs of the existing fluorine atoms and the incoming nucleophile. researchgate.net Therefore, while the C-8 position is electronically activated for nucleophilic attack, the displacement of the fluoride may require harsh reaction conditions or strong nucleophiles. Quantitative studies on fluorinated n-alkyl bromides have shown that proximate fluorine substituents can significantly retard SN2 reaction rates. researchgate.net

Table 2: Predicted Influence of C-8 Fluorine on Indolizine Reactivity

| Reaction Type | Position(s) | Predicted Effect of C-8 Fluorine | Rationale |

| Electrophilic Substitution | C-1, C-3 (primary) | Decreased Reactivity | Strong inductive electron withdrawal (-I effect) by fluorine deactivates the entire π-system. |

| Nucleophilic Substitution | C-8 | Potentially Enhanced Reactivity | The C-8 carbon is rendered more electrophilic by the attached fluorine, potentially allowing for SNAr reactions. |

[8+2] Cycloaddition Reactions involving 8-Fluoroindolizines

The indolizine system, possessing a unique π-electronic structure, is known to participate in [8+2] cycloaddition reactions, where it acts as the 8π component. This reaction is a powerful tool for the synthesis of cycl[3.2.2]azine derivatives. The general mechanism involves the reaction of the indolizine with a 2π component, such as an alkene or an alkyne, often facilitated by heat or a catalyst.

While the parent indolizine and its various substituted derivatives are well-studied in this context, specific examples involving this compound are not extensively documented in the literature. However, the reactivity can be inferred from studies on related compounds. For instance, 1-fluoroindolizine derivatives have been shown to undergo [8+2] cycloaddition under oxidative conditions in the presence of copper(II) salts.

The reaction typically proceeds via a concerted one-step mechanism, although a stepwise process involving an initial electrophilic addition can occur, particularly with highly polarized dienophiles. The regioselectivity of the reaction is governed by the electronic nature of both the indolizine and the dienophile. The π-excessive pyrrole portion of the indolizine ring, specifically the C-3 position, is the most electron-rich and typically attacks the positive end of the polarized 2π component.

A representative example of an oxidative [8+2] cycloaddition of a substituted indolizine is shown below, which results in the formation of a pyrrolo[2,1,5-cd]indolizine system. This highlights the general conditions under which such transformations can occur.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature | Product | Yield |

| Substituted Indolizine | Diethyl acetylenedicarboxylate | Cu(OAc)₂ | 90 °C | Pyrrolo[2,1,5-cd]indolizine derivative | 61% |

This table illustrates a typical oxidative [8+2] cycloaddition reaction of an indolizine derivative. Specific conditions for this compound may vary.

Post-Synthetic Functionalization of the this compound Ring System

Post-synthetic functionalization refers to the chemical modification of the core this compound ring after its initial synthesis. This allows for the introduction of various functional groups to modulate the molecule's properties. The primary sites for functionalization on the indolizine ring are the electron-rich C-1 and C-3 positions of the pyrrole moiety and, to a lesser extent, the pyridine ring.

Electrophilic Substitution: The indolizine nucleus is susceptible to electrophilic attack. The most common site for electrophilic substitution is the C-3 position due to its high electron density. mdpi.com Reactions such as halogenation, nitration, and acylation would be expected to occur at this position on the this compound ring. The fluorine atom at the 8-position, being electron-withdrawing, would likely deactivate the pyridine ring towards electrophilic attack but have a less pronounced effect on the reactivity of the pyrrole ring.

Cross-Coupling Reactions: For functionalization at specific positions where electrophilic substitution is not feasible, cross-coupling reactions are a powerful alternative. This approach requires the initial synthesis of a halogenated this compound (e.g., 1-bromo-8-fluoroindolizine or 3-bromo-8-fluoroindolizine). This halo-substituted intermediate can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This strategy enables the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups onto the this compound scaffold.

The table below outlines potential post-synthetic functionalization reactions for the this compound core based on the known reactivity of the parent indolizine system.

| Reaction Type | Reagents | Typical Position of Functionalization | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | C-3 | 3-Bromo-8-fluoroindolizine |

| Acylation | Acyl chloride / Lewis acid | C-3 | 3-Acyl-8-fluoroindolizine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-1, C-3 (from bromo-derivative) | 1-Aryl-8-fluoroindolizine |

This table presents hypothetical functionalization reactions for this compound based on established indolizine chemistry.

Effect of Fluorine on Basicity and Stability

The presence of a fluorine atom on the indolizine ring has a profound impact on the fundamental properties of the molecule, namely its basicity and chemical stability.

Basicity: Indolizine is a basic compound due to the lone pair of electrons on the bridgehead nitrogen atom. The pKa of indolizine is 3.94. The introduction of a fluorine atom at the 8-position is expected to significantly decrease the basicity of the molecule. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density throughout the aromatic system, including at the nitrogen atom. The decreased electron density on the nitrogen makes its lone pair less available to accept a proton, thereby lowering the compound's basicity compared to the non-fluorinated parent indolizine.

| Compound | Expected pKa Trend | Rationale |

| Indolizine | Higher | No electron-withdrawing substituent. |

| This compound | Lower | Strong electron-withdrawing inductive effect of fluorine reduces electron density on the nitrogen atom. |

This table illustrates the expected trend in basicity due to the electronic effect of the fluorine substituent.

Stability: The fluorine substituent can also influence the stability of the this compound molecule. While the C-F bond is very strong, the electron-withdrawing nature of fluorine can create electron-deficient sites in the ring, potentially making it more susceptible to nucleophilic attack under certain conditions. Furthermore, studies on related fluorinated heterocyclic compounds have shown that they can be labile under specific acidic or basic conditions. For example, 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine, which features a fluorine atom at a position analogous to the 8-position of indolizine, was found to be unstable under certain acidic and basic (aqueous ammonium hydroxide) conditions. researchgate.net This suggests that this compound might also exhibit instability under harsh reaction conditions, which is a critical consideration during its synthesis and functionalization.

Iv. Electronic Structure and Photophysical Properties of 8 Fluoroindolizine and Its Derivatives

Advanced Spectroscopic Characterization for Electronic Structure Analysis

Spectroscopic techniques are indispensable tools for probing the electronic and structural characteristics of molecules like 8-fluoroindolizine. Each method provides a unique piece of the puzzle, and together they offer a comprehensive understanding of the molecule's behavior.

UV-Visible absorption spectroscopy measures the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light. upi.edu For aromatic systems like this compound, the absorption spectrum is characterized by distinct bands corresponding to π-π* transitions. The position (λmax), intensity (molar absorptivity, ε), and shape of these bands are sensitive to the molecular structure and its environment. upi.edu

The introduction of a fluorine atom at the 8-position is expected to cause a shift in the absorption maxima compared to the parent indolizine (B1195054). This is due to the electronic effects of the fluorine substituent, which can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound would provide critical information on its electronic transitions, which is fundamental for understanding its photophysical properties. upi.edu

Table 1: Expected UV-Visible Absorption Data for this compound in a Common Solvent (e.g., Ethanol)

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 250 - 350 | > 10,000 |

| n → π | 300 - 400 | < 1,000 |

Note: This table represents expected values based on the general behavior of similar aromatic compounds. Actual experimental values may vary.

Fluorescence spectroscopy is a powerful technique for studying the emissive properties of molecules. wikipedia.orghoriba.com It involves exciting a molecule to a higher electronic state and detecting the light emitted as it returns to the ground state. wikipedia.orghoriba.com For this compound, fluorescence spectroscopy can reveal information about its emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

Emission and Excitation Spectra: The emission spectrum shows the intensity of emitted light as a function of wavelength, while the excitation spectrum is a plot of fluorescence intensity versus excitation wavelength. wikipedia.org The excitation spectrum should ideally mirror the absorption spectrum. wikipedia.org

Quantum Yield: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorine substituent in this compound can influence the quantum yield by altering the rates of radiative and non-radiative decay pathways.

Solvatochromism: The polarity of the solvent can affect the emission peak of fluorescent molecules. Studying the fluorescence of this compound in a range of solvents can provide insights into the nature of its excited state.

Table 2: Hypothetical Fluorescence Data for an this compound Derivative

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Toluene | 422 | 455 | 0.367 sioc-journal.cn |

| Dichloromethane | 455 | 511 | 0.083 sioc-journal.cn |

Note: The data in this table is derived from a study on phenothiazine (B1677639) derivatives and is presented here as an illustrative example of the type of data obtained from fluorescence spectroscopy. sioc-journal.cn

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule. hmdb.ca For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the indolizine ring are sensitive to the electron density distribution. The fluorine atom at the 8-position will induce characteristic changes in the chemical shifts of nearby protons and carbons, providing evidence for its location and electronic influence.

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic nature of the indolizine ring. nih.gov Coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can also provide valuable structural information.

A patent for a related compound, ethyl 3-ethyl-8-fluoroindolizine, reports ¹H NMR data, demonstrating the utility of this technique in characterizing such structures. googleapis.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.commdpi.com These techniques provide a "molecular fingerprint" that is unique to the compound's structure. For this compound, specific vibrational modes associated with the indolizine ring and the C-F bond can be identified.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching and bending modes of the aromatic rings, as well as a distinct band for the C-F stretching vibration.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds. Changes in the vibrational spectra upon potassium doping of a similar molecule, tris-(8-hydroxyquinoline) aluminum (Alq3), have been studied, indicating that these techniques are sensitive to electronic perturbations. tu-chemnitz.de

Theoretical and Computational Investigations of Electronic and Photophysical Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For this compound, DFT calculations can be used to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate Electronic Properties: Predict the energies and shapes of the HOMO and LUMO, which are crucial for understanding the electronic transitions observed in UV-Visible spectroscopy. The energy gap between the HOMO and LUMO can be correlated with the observed absorption wavelength.

Simulate Vibrational Spectra: Calculate the theoretical IR and Raman spectra, which can aid in the assignment of experimental vibrational bands.

DFT calculations have been employed to rationalize the properties of various fluoroindolizines and other heterocyclic systems, highlighting the utility of this approach. etextpad.comrsc.org

Table 3: Illustrative DFT-Calculated Properties for a Hypothetical Indolizine Derivative

| Property | Calculated Value |

| HOMO Energy | -5.369 eV sioc-journal.cn |

| LUMO Energy | -2.125 eV |

| HOMO-LUMO Gap | 3.244 eV |

| Dipole Moment | 2.5 D |

Note: The HOMO energy value is taken from a study on phenothiazine derivatives for illustrative purposes. sioc-journal.cn Other values are hypothetical.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. rsc.orgresearchgate.netuci.edu It is an extension of the highly successful ground-state Density Functional Theory (DFT), adapted to describe systems under the influence of time-dependent potentials, such as the oscillating electric field of light. wikipedia.org The fundamental premise of TD-DFT is rooted in the Runge-Gross theorem, which establishes that for a given initial state, the time-dependent electron density uniquely determines the time-dependent external potential. uci.eduwikipedia.org

In practice, TD-DFT is most commonly employed within the linear-response regime to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. uci.edu These calculated energies are invaluable as they directly correlate to the absorption maxima observed in UV-visible spectroscopy. Furthermore, TD-DFT can predict other critical excited-state properties, including oscillator strengths (a measure of the probability of a particular electronic transition), and the character of the excited states (e.g., local excitations vs. charge-transfer states). researchgate.netups-tlse.fr

The application of TD-DFT has largely superseded older methods like Configuration Interaction Singles (CIS) for many applications, as it often provides a more accurate description of electronic properties at a comparable computational expense by incorporating effects of electron correlation. ups-tlse.fr By calculating the properties of excited states, TD-DFT allows for the simulation of absorption and emission spectra, providing a theoretical framework to understand and predict the photophysical behavior of fluorophores like this compound. rsc.org

Molecular Orbital (MO) Analysis and Frontier Orbital Energies

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. Within this theory, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. mnstate.edulibretexts.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mnstate.edulibretexts.org

The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical determinants of a molecule's electronic and optical properties. numberanalytics.com

HOMO Energy: A higher HOMO energy level suggests that the molecule is more easily oxidized and a better electron donor. pku.edu.cn

LUMO Energy: A lower LUMO energy level indicates that the molecule is more easily reduced and a better electron acceptor. pku.edu.cn

HOMO-LUMO Gap: The energy gap is a key indicator of chemical reactivity and corresponds roughly to the energy required to excite an electron from the ground state to the first excited state. A smaller gap generally implies that the molecule can be excited by lower-energy (longer wavelength) light.

For this compound, the fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO compared to the parent indolizine. The precise energies can be calculated using ground-state DFT methods, providing foundational data for subsequent TD-DFT calculations and qualitative predictions of reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indolizine | -5.85 | -1.20 | 4.65 |

| This compound | -6.05 | -1.40 | 4.65 |

| 8-Nitroindolizine | -6.50 | -2.10 | 4.40 |

This table presents illustrative data based on general principles of substituent effects on aromatic systems. Actual values require specific quantum chemical calculations.

Prediction of Spectroscopic Features and Comparison with Experimental Data

A significant strength of TD-DFT is its ability to predict spectroscopic features that can be directly compared with experimental measurements. ucl.ac.uk The theoretical workflow involves first optimizing the ground-state geometry of the molecule and then performing a TD-DFT calculation to obtain the vertical excitation energies and corresponding oscillator strengths.

Predicted Absorption Maximum (λ_max): The lowest calculated excitation energy corresponds to the S₀ → S₁ transition and can be used to predict the maximum wavelength of absorption in the UV-vis spectrum.

Predicted Emission Maximum (λ_em): To predict fluorescence, the geometry of the first excited state (S₁) is optimized. A subsequent TD-DFT calculation at this geometry provides the emission energy (S₁ → S₀ transition), which is typically lower (red-shifted) than the absorption energy.

This computational approach allows researchers to build a theoretical spectrum. Comparing these predicted spectra with those obtained experimentally is a crucial validation step. researchgate.netucl.ac.uk A good correlation between the calculated and measured λ_max values confirms that the chosen computational model accurately describes the electronic structure of the molecule. Discrepancies, on the other hand, can point to specific molecular interactions, such as strong solvent effects or aggregation, that are not fully captured in the gas-phase theoretical model.

| Compound | Calculated λ_abs (nm) [TD-DFT] | Experimental λ_abs (nm) | Calculated λ_em (nm) [TD-DFT] | Experimental λ_em (nm) |

|---|---|---|---|---|

| Derivative A | 355 | 360 | 410 | 418 |

| Derivative B | 370 | 378 | 435 | 445 |

This table is for illustrative purposes to demonstrate the comparison between theoretical predictions and experimental results.

Structure-Property Relationships Governing Fluorescence and Other Photophysical Phenomena in Fluoroindolizines

The photophysical properties of indolizine derivatives are intrinsically linked to their molecular structure. The concept of structure-property relationships seeks to understand how modifications to the core chemical scaffold influence properties like absorption and emission wavelengths, fluorescence quantum yield, and photostability. nih.govnist.gov

For fluoroindolizines, several structural factors are key:

Position of the Fluorine Atom: The location of the fluorine substituent on the indolizine ring is critical. Studies on related indolizine derivatives have shown that substituents at the 5, 6, 7, or 8 positions can significantly modulate biological activity and, by extension, electronic properties. researchgate.net As an electron-withdrawing group, a fluorine atom at the 8-position will influence the electron density distribution across the bicyclic system, thereby altering the HOMO and LUMO energy levels and impacting the resulting photophysical characteristics.

Nature of Other Substituents: The introduction of additional functional groups—either electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -CN, -NO₂)—onto the fluoroindolizine core can be used to fine-tune its properties. acs.org For instance, creating a "push-pull" system with an electron-donating group at one end of the conjugated system and an electron-withdrawing group at the other can lead to significant red-shifts in both absorption and emission spectra and enhance fluorescence intensity. nih.gov

Extended Conjugation: Expanding the π-conjugated system, for example by fusing additional aromatic rings or adding conjugated side chains, generally leads to a smaller HOMO-LUMO gap. rsc.org This results in a bathochromic (red) shift in the absorption and emission spectra, moving the fluorescence towards longer wavelengths. acs.org

Research into the structure-activity relationships (SAR) of indolizines has demonstrated that even subtle changes, such as the placement of a halogen, can lead to improved properties. researchgate.net Therefore, the this compound scaffold serves as a valuable platform for developing novel fluorophores whose optical properties can be rationally designed and optimized through targeted synthetic modifications.

V. Advanced Applications and Emerging Research Directions for 8 Fluoroindolizine

Applications in Materials Science

The electron-withdrawing nature of the fluorine atom in 8-fluoroindolizine significantly influences the molecule's photophysical and electronic properties. This has led to its investigation in various materials science domains, from vibrant fluorescent dyes to components for next-generation electronic devices.

Development of Fluorescent Dyes and Organic Fluorophores

A fluorophore is an organic molecule that can emit light after absorbing it, a process known as fluorescence. fluorofinder.com This phenomenon involves the molecule absorbing energy, which excites it from a stable ground state to a higher energy level. fluorofinder.com It then rapidly returns to the ground state, releasing the excess energy as light, typically at a longer wavelength. fluorofinder.com The difference between the absorption and emission wavelengths is called the Stokes Shift. fluorofinder.comchempep.com Key properties of fluorophores include their quantum yield (the efficiency of light emission), photostability (resistance to degradation by light), and how their environment affects their fluorescence. chempep.com

The this compound core is being explored as a building block for new organic fluorophores. The photophysical properties of such dyes can be systematically tuned by chemical modifications. sioc-journal.cnmdpi.com For instance, the extent of π-conjugation, structural rigidity, and the presence of electron-donating or electron-withdrawing groups can significantly alter the spectral properties of a fluorescent dye. chempep.com The introduction of different functional groups to the this compound scaffold allows for the creation of a diverse library of fluorescent dyes with tailored absorption and emission characteristics, suitable for a range of applications. researchgate.net While specific photophysical data for this compound itself is not detailed in the provided results, the principles of fluorophore design suggest that its derivatives would exhibit tunable fluorescence. chempep.comrsc.org

Table 1: General Classes of Organic Fluorescent Dyes and Their Characteristics

| Dye Class | Common Characteristics | Examples |

| Xanthenes | High extinction coefficients, often sensitive to pH. | Fluorescein, Rhodamine chempep.combocsci.com |

| Coumarins | High quantum yields, large Stokes shifts, good optical stability. bocsci.com | Coumarin 487, Coumarin 521T bocsci.com |

| Cyanines | Linkage of two nitrogen-containing heterocycles by a polymethine bridge. | Cy3, Cy5, Indocyanine Green bocsci.com |

| BODIPY Dyes | High quantum yields, long fluorescence lifetimes, high chemical stability. bocsci.com | --- |

This table illustrates common classes of fluorophores to provide context for the development of new dyes based on scaffolds like this compound.

Potential in Optoelectronic Devices and Electroluminescent Materials

Organic Light-Emitting Diodes (OLEDs) are devices where the emissive electroluminescent layer is a film of an organic compound that emits light when an electric current is applied. researchgate.netwikipedia.org This organic layer is situated between two electrodes. wikipedia.org When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form an exciton, which then decays to emit light. europa.eu The color of the emitted light is determined by the type of organic material used. europa.eu

Materials based on the this compound scaffold show promise for use in optoelectronic devices, particularly as electroluminescent materials in OLEDs. researchgate.net The structure of these organic materials is crucial for device performance. newhavendisplay.com OLEDs offer several advantages over traditional liquid crystal displays (LCDs), including being thinner, lighter, more energy-efficient, and having faster response times and wider viewing angles. newhavendisplay.com They are used in a variety of applications, from smartphone and television screens to automotive lighting and virtual reality headsets. newhavendisplay.comavantama.com

The design of new materials for OLEDs often involves creating molecules with specific electronic properties, such as appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, to ensure efficient charge injection and transport. sioc-journal.cneuropa.eu The fluorine atom in this compound can help modulate these energy levels. Researchers synthesize and study derivatives, sometimes using computational methods like Density Functional Theory (DFT), to predict their performance as potential thermally activated delayed fluorescence (TADF) materials, which can enhance the efficiency of OLEDs. sioc-journal.cn

Table 2: Comparison of Display Technologies

| Feature | OLED (Organic Light-Emitting Diode) | LCD (Liquid Crystal Display) |

| Light Source | Self-emissive (each pixel creates its own light). researchgate.net | Requires a backlight for illumination. |

| Thickness | Thinner and lighter. newhavendisplay.com | Thicker and heavier due to the backlight layer. |

| Contrast | Superior contrast with deeper blacks. newhavendisplay.com | Lower contrast ratio. |

| Viewing Angle | Wider viewing angles without color shift. researchgate.net | Limited viewing angles. |

| Response Time | Much faster response time. researchgate.net | Slower response time. |

| Power Consumption | Generally more energy-efficient, but white backgrounds can use more power. researchgate.netnewhavendisplay.com | Consistent power use regardless of image. |

Sensing Applications (excluding biological sensing with clinical relevance)

Chemosensors are devices that use chemical or physical signals to detect the presence of specific analytes. mdpi.com Fluorescent chemosensors are particularly useful as they can signal the presence of a target substance through a change in their light emission, such as turning on, turning off, or shifting in color. nih.govmdpi.com These sensors are designed with a recognition part that selectively binds to the analyte and a fluorophore part that signals the binding event. bocsci.com

The this compound framework can be incorporated into chemosensors for detecting various non-biological analytes. researchgate.net By attaching specific recognition units to the this compound core, sensors can be designed for high sensitivity and selectivity. mdpi.comnih.gov For example, such sensors could be developed for environmental monitoring to detect substances like heavy metal ions or organic pollutants. mdpi.comnih.gov The development of non-biological fluorescent chemosensors is a growing field, with applications in food safety to detect pesticide residues and in environmental science. mdpi.comnih.gov The integration of nanomaterials like graphene or metal-organic frameworks (MOFs) can further enhance the sensitivity and selectivity of these chemosensors. mdpi.com

Role as a Privileged Scaffold in Bioactive Molecule Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.comufrj.brnih.govrsc.org The this compound structure is considered one such scaffold. researchgate.net Its unique three-dimensional shape and electronic properties allow it to serve as a versatile template for designing new molecules with specific biological activities.

Structure-Activity Relationship (SAR) Studies for Target Interaction

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. researchgate.netresearchgate.net By making systematic changes to a molecule's structure and observing the effect on its activity, medicinal chemists can identify which parts of the molecule are essential for its function. researchgate.net This process, often involving the synthesis and testing of numerous analogues, helps in optimizing the potency and selectivity of a potential drug candidate. researchgate.netmdpi.com

For the this compound scaffold, SAR studies are crucial for understanding how it and its derivatives interact with biological targets. researchgate.net Researchers synthesize a series of related compounds by modifying the substituents on the indolizine (B1195054) ring system. These new compounds are then tested to measure their biological activity. The analysis of these results helps to build a model of how structural changes—such as adding different chemical groups—influence the molecule's interaction with a specific protein or enzyme. mdpi.comd-nb.info For example, studies on other heterocyclic cores have shown that adding or changing functional groups can dramatically alter a compound's inhibitory activity against a target like an enzyme. nih.gov

Molecular Docking and Ligand Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein). mdpi.comnih.gov This method is widely used in drug design to understand the binding mode of a potential drug and to predict its affinity for a target. ijpsr.comuobaghdad.edu.iq The results of docking simulations can provide valuable insights into the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comrsc.org

In the context of this compound, molecular docking is a powerful tool for rational ligand design. mdpi.com By docking derivatives of the this compound scaffold into the active site of a target protein, researchers can visualize how the fluorine atom and other substituents influence binding. mdpi.com This information guides the design of new analogues with improved binding affinity and selectivity. Docking studies can help prioritize which compounds to synthesize and test, saving time and resources in the drug discovery process. nih.gov For instance, docking results are often evaluated based on binding energy scores, where more negative values typically indicate a more favorable interaction. mdpi.com

Inhibition Mechanism Studies at a Molecular Level

While direct molecular docking studies specifically for this compound are not extensively published, research on closely related indolizine derivatives provides significant insight into their mechanism of action at a molecular level. Molecular modeling of indolizine-NSAID hybrids designed as anticancer agents has elucidated their interaction with cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer. googleapis.commdpi.com

Docking studies of indolizine hybrids into the active sites of COX-1 and COX-2 have revealed crucial binding interactions. mdpi.com These studies indicate that the indolizine scaffold can fit within the enzyme's active site, forming key interactions with amino acid residues. For instance, analysis of the binding modes of certain indolizine hybrids into COX-2 showed interactions with key amino acids such as His90 and Arg513 through hydrogen bonds, electrostatic forces, or hydrophobic interactions. googleapis.com

The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity can influence the molecule's acidity, lipophilicity, and metabolic stability. It can also form specific, non-covalent interactions (including hydrogen bonds and dipole-dipole interactions) with enzyme active sites, potentially enhancing binding affinity and selectivity. Structure-activity relationship (SAR) studies on related compounds have shown that substituents on the indolizine ring, including halogens like fluorine, can significantly impact inhibitory activity. mdpi.comfrontiersin.org The fluorine atom at the 8-position is therefore hypothesized to contribute to a more favorable binding energy and a more potent or selective inhibitory profile compared to its non-fluorinated counterpart.

| Compound | Target Enzyme | Binding Free Energy (ΔGb, kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Hybrid 8a | COX-2 | -12.56 | His90, Arg513 |

| Hybrid 8e | COX-2 | -11.90 | His90, Arg513 |

| Hybrid 8f | COX-2 | -10.70 | His90, Arg513 |

| Ibuprofen (Reference) | COX-1 | -8.43 | - |

| SC-558 (Reference) | COX-2 | -10.78 | - |

Future Prospects and Computational Design of Novel this compound Derivatives

The future development of this compound-based compounds is heavily reliant on computational chemistry to guide the rational design of new derivatives with enhanced potency and selectivity. nih.govnih.gov Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are pivotal in predicting the therapeutic potential of novel analogues before their synthesis. lasalle.mxnih.gov

The design strategy for new this compound derivatives involves a multi-step computational workflow:

Scaffold Hopping and Bioisosteric Replacement: Starting with the this compound core, various functional groups can be computationally introduced at other positions (C-1, C-2, C-3, C-5, C-6, C-7) to explore new chemical space. Fluorine itself can be considered a bioisostere of a hydrogen atom or a hydroxyl group, and this principle can be extended to other parts of the molecule.

Molecular Docking and Virtual Screening: Large virtual libraries of novel this compound derivatives can be docked into the active sites of specific biological targets (e.g., kinases, GPCRs, or enzymes like COX-2). nih.govnih.gov This process filters for compounds with the highest predicted binding affinities and most favorable interactions.

ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the most promising candidates from virtual screening. lasalle.mx This early assessment helps to prioritize compounds with better drug-like properties for synthesis.

Molecular Dynamics Simulations: MD simulations can be performed on the top-ranked ligand-protein complexes to assess the stability of the binding interactions over time, providing a more dynamic and physiologically relevant picture of the binding mode. lasalle.mx

Through these computational methods, researchers can identify novel this compound derivatives with optimized properties, such as improved target affinity, enhanced selectivity, and better pharmacokinetic profiles, paving the way for the development of next-generation therapeutics. nih.gov

Unexplored Reactivity and Derivatization Pathways for this compound

While classical methods for indolizine synthesis are well-established, the exploration of novel reactivity and derivatization pathways for the this compound core is an active area of research. These emerging strategies provide access to unique derivatives that are not achievable through traditional means.

One area of growing interest is the use of modern cross-coupling and C-H functionalization reactions. acs.org Late-stage C-H functionalization, in particular, offers a powerful tool for directly modifying the this compound scaffold without the need for pre-functionalized starting materials. Palladium-catalyzed cross-dehydrogenative coupling, for example, could potentially be applied to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the indolizine ring, offering a modular approach to building molecular complexity. acs.org

The reactivity of the fluorinated ring itself presents unique opportunities. The synthesis of fluorinated heterocycles often involves specialized reagents and reaction conditions. researchgate.net For instance, methods developed for the synthesis of 2-fluoroindolizines using gem-difluoroalkenes highlight a modern approach that could potentially be adapted for other isomers or for further functionalization. rsc.orgresearchgate.net The unique reactivity of such fluorinated building blocks is a key area for future synthetic exploration. researchgate.net

Q & A

Q. What are the established synthetic routes for 8-fluoroindolizine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Common synthetic strategies include cyclization of fluorinated pyridine-pyrrole precursors or fluorination of indolizine derivatives. For example, a modified Sonogashira coupling can introduce fluorine at the 8-position via palladium-catalyzed cross-coupling . Optimization involves varying solvents (e.g., DMF vs. THF), temperatures (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Yield improvements are achieved through slow addition of fluorinating agents (e.g., Selectfluor) and inert atmosphere conditions. Purity is assessed via HPLC (≥95% purity threshold) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ -120 to -150 ppm). ¹H/¹³C NMR resolves ring protons and substituents.

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₉H₇FN₂).

- X-ray crystallography : Resolves stereochemistry and crystal packing (if crystalline) .

- HPLC : Quantifies purity using C18 columns and UV detection (λ = 254 nm) .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer :

- Document exact stoichiometry, solvent grades, and catalyst batches.

- Include control experiments (e.g., fluoride-free conditions) to validate fluorination efficacy.

- Share raw spectral data and chromatograms in supplementary materials for peer validation .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of fluorine substitution on indolizine reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing nature alters indolizine’s HOMO-LUMO gap, affecting electrophilic substitution patterns. Computational studies (DFT at B3LYP/6-311+G(d,p)) map charge distribution and Fukui indices to predict regioselectivity . Experimental validation involves kinetic studies of halogenation or nitration reactions under controlled conditions .

Q. How can contradictory data in fluorinated indolizine bioactivity studies be resolved?

- Methodological Answer :

- Step 1 : Compare assay conditions (e.g., cell lines, concentration ranges). For example, conflicting IC₅₀ values may arise from MTT vs. ATP-based viability assays.

- Step 2 : Replicate studies with standardized protocols (e.g., NIH/3T3 fibroblasts, 24–72 hr exposure).

- Step 3 : Use meta-analysis to identify outliers or confounding variables (e.g., solvent DMSO toxicity) .

Q. What strategies validate this compound’s target engagement in enzyme inhibition studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Mutagenesis : Identifies critical residues (e.g., replacing active-site histidine disrupts binding) .

Q. How do researchers design controlled studies to assess this compound’s stability under physiological conditions?

- Methodological Answer :

- In vitro : Simulate gastric (pH 2) and plasma (pH 7.4) environments. Monitor degradation via LC-MS over 24–48 hr.

- In silico : Use QSAR models to predict metabolic sites (e.g., CYP450-mediated oxidation) .

Data Analysis and Presentation

Q. What statistical models are appropriate for dose-response studies of this compound?

- Methodological Answer :

Q. How should researchers present synthetic yield data to enable cross-study comparisons?